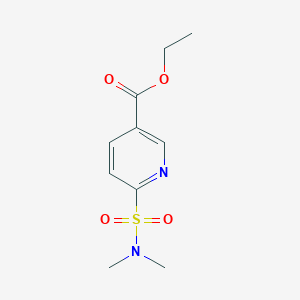

Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-4-16-10(13)8-5-6-9(11-7-8)17(14,15)12(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUMVHZHEGMRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with dimethylsulfamide in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate has been studied for its potential as a pharmacological agent. The compound's structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. For instance, derivatives of sulfamoyl compounds have shown significant activity against several enzymes implicated in disease processes, including carbonic anhydrases and proteases, which are crucial targets in cancer therapy and other conditions .

Enzyme Inhibition Studies

Research has demonstrated that compounds with a sulfamoyl moiety exhibit potent inhibition against several enzymes. This compound may function similarly, potentially acting as an inhibitor for enzymes such as matrix metalloproteinases and carbonic anhydrases. These enzymes are often overexpressed in cancerous tissues, making their inhibitors valuable in cancer treatment strategies .

Case Study 1: Inhibition of Carbonic Anhydrase

A study exploring the inhibition profiles of sulfamide derivatives revealed that compounds similar to this compound displayed low nanomolar affinity for carbonic anhydrases. This suggests that modifications to the sulfamide structure can enhance binding affinity and selectivity towards specific enzyme isoforms, which could lead to the development of targeted cancer therapies .

Case Study 2: Antiviral Applications

In the context of antiviral research, sulfamide derivatives have been investigated for their ability to inhibit HIV protease and other viral enzymes. This compound's structural characteristics may allow it to serve as a scaffold for designing novel antiviral agents that can effectively target viral replication mechanisms .

Mechanism of Action

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with metal ions in enzyme active sites. The sulfamide group can coordinate with metal ions, thereby inhibiting enzyme activity through competitive or non-competitive mechanisms .

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology; it may also find applications in treating metabolic disorders where enzyme regulation is critical. For example, inhibitors targeting carbonic anhydrases are being explored for their role in managing conditions such as glaucoma and obesity .

Mechanism of Action

The mechanism of action of ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound belongs to a broader class of pyridine-3-carboxylate derivatives, which often exhibit diverse biological activities depending on substituents at positions 2, 4, 5, and 6. Key analogs and their distinguishing features are summarized below:

Table 1: Comparison of Ethyl 6-(Dimethylsulfamoyl)Pyridine-3-Carboxylate with Analogs

Key Differences in Reactivity and Bioactivity

Electronic Effects: The dimethylsulfamoyl group in the target compound is a strong electron-withdrawing group (EWG), which may reduce nucleophilic aromatic substitution reactivity compared to analogs with electron-donating groups (e.g., methoxy in ).

Biological Activity: Analogs with sulfonamido (HS-173 ) or perfluorobenzamido groups () demonstrate targeted kinase or antitubercular activity, respectively.

Solubility and Pharmacokinetics :

Pharmacological Potential and Limitations

- The dimethylsulfamoyl group is structurally analogous to sulfonamide drugs, hinting at possible antimicrobial or diuretic applications. However, the lack of bioactivity data for the target compound limits direct comparisons.

- In contrast, HS-173’s imidazopyridine core and sulfonamido group are critical for PI3Kα inhibition , while the antitubercular activity of the compound relies on its thienopyridine scaffold and perfluoroaromatic substituents .

Biological Activity

Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate is a compound notable for its potential in medicinal chemistry, particularly due to its unique structural features that confer various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

This compound features a pyridine ring substituted at the 6-position with a dimethylsulfamoyl group and at the 3-position with an ethyl carboxylate. This structure allows for diverse interactions within biological systems, making it a valuable scaffold for drug development.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Its reactivity is primarily due to the presence of the carboxylate and sulfamoyl functional groups, which facilitate interactions with target proteins.

Key Biological Activities

Table 1: Summary of Biological Activities

Case Study: PRMT5 Inhibition

A significant study focused on the inhibition of PRMT5 by this compound highlighted its role in reducing substrate methylation in MTAP-deleted cancer cells. The study utilized a high-throughput screening approach to identify this compound as a promising lead in targeting PRMT5, demonstrating an IC50 value that indicates effective inhibition within cellular models .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that variations in substituents significantly influence biological activity. For instance, compounds with similar sulfamoyl groups but different alkyl substitutions often exhibit differing potencies against specific targets. This underscores the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., CYP450 assays). Poor oral bioavailability may explain in vivo inefficacy despite in vitro potency.

- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility .

Q. Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.